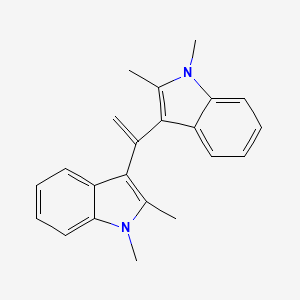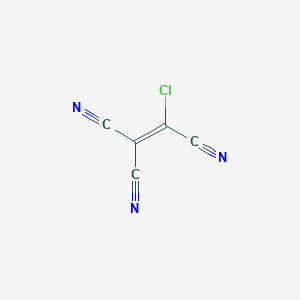
Chloroethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethene-1,1,2-tricarbonitrile is a chemical compound with the molecular formula C5HClN3 It is known for its unique structure, which includes a chloroethene group and three nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:
- Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.
- The mixture is stirred and allowed to react, forming the desired product.
Industrial Production Methods
Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming six-membered rings.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes and dienophiles with electron-attracting groups such as -CO2H or -COR.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
Cycloaddition Reactions: Formation of heterocyclic compounds.
Substitution Reactions: Formation of substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its use in the synthesis of dyes and biologically active compounds.
Trichloroethylene: A halocarbon used as an industrial solvent.
Uniqueness
2-Chloroethene-1,1,2-tricarbonitrile is unique due to its combination of a chloroethene group and three nitrile groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
33342-62-0 |
|---|---|
Fórmula molecular |
C5ClN3 |
Peso molecular |
137.53 g/mol |
Nombre IUPAC |
2-chloroethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8 |
Clave InChI |
SZAACPFXSUPRIA-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


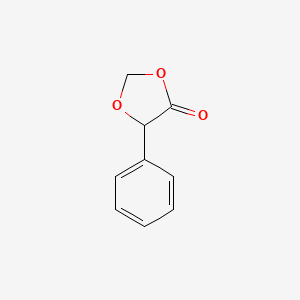
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

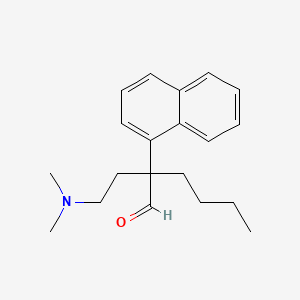

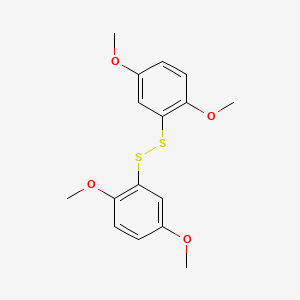
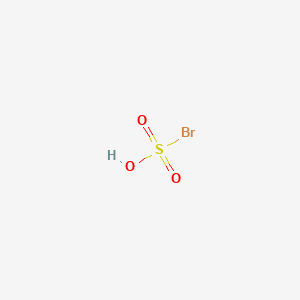

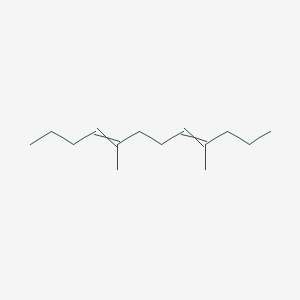

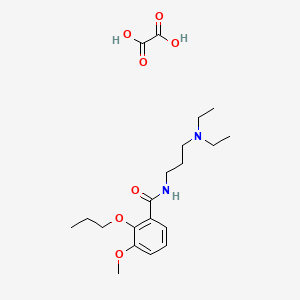
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
